2-azido-N-(2-chloropyridin-3-yl)acetamide
Description
Contextualization within Azidoacetamide Chemistry
Azidoacetamides are a class of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. The azide (B81097) moiety is a versatile functional group known for its application in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and for its use as a precursor to amines and various nitrogen-containing heterocycles like triazoles and tetrazoles. nih.govbeilstein-journals.org N-arylacetamides are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov
The synthesis of azidoacetamides typically involves the reaction of a corresponding haloacetamide with an azide salt, such as sodium azide. nih.gov For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide in a mixture of ethanol (B145695) and water. nih.gov A similar synthetic strategy can be envisioned for 2-azido-N-(2-chloropyridin-3-yl)acetamide, starting from 2-chloro-N-(2-chloropyridin-3-yl)acetamide. scbt.com
The azido (B1232118) group's reactivity allows for the construction of more complex molecular architectures. For example, azides can undergo cycloaddition reactions with various unsaturated systems, leading to the formation of five-membered heterocyclic rings. beilstein-journals.org This reactivity makes azidoacetamides valuable building blocks in combinatorial chemistry and drug discovery programs.
Significance of the 2-Chloropyridin-3-yl Moiety in Molecular Design
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in a wide array of therapeutic agents. nih.gov The introduction of a chlorine atom at the 2-position of the pyridine ring, as seen in the 2-chloropyridin-3-yl moiety, significantly influences the electronic properties and reactivity of the molecule. The chlorine atom is an electron-withdrawing group, which creates an electron-deficient environment on the pyridine ring. This can affect the molecule's interaction with biological targets and its metabolic stability. nih.gov
2-Chloropyridine (B119429) itself is a key intermediate in the industrial synthesis of fungicides, insecticides, antihistamines, and antiarrhythmics. wikipedia.org The 2-chloro-substituent can also serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring. wikipedia.orgrsc.org This reactivity is crucial for the synthesis of diverse libraries of compounds for biological screening. For instance, a series of 2-chloropyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety has been synthesized and evaluated for their potential as antitumor agents. nih.gov
The presence of the 2-chloropyridin-3-yl moiety in this compound suggests that this compound could serve as a precursor for a variety of substituted pyridinyl derivatives with potential biological activities.
Overview of Research Trajectories for Related Chemical Scaffolds
Research into chemical scaffolds related to this compound has been multifaceted, exploring applications in medicinal chemistry and materials science.
Pyridinyl Acetamide (B32628) Scaffolds: Derivatives of pyridinyl acetamide have shown promise as potent and selective inhibitors of biological targets. For example, a class of pyridinyl acetamide derivatives was identified as inhibitors of Porcupine, a membrane-bound O-acyltransferase involved in the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov This discovery highlights the potential of the pyridinyl acetamide scaffold in the development of novel anticancer therapeutics.
Acetamide-Containing Scaffolds: The acetamide group is a common feature in many bioactive molecules and is often involved in hydrogen bonding interactions with biological receptors. mdpi.com The development of novel scaffolds incorporating the acetamide linkage is an active area of research. For example, acetamide-sulfonamide conjugates have been synthesized and screened for their urease inhibition activity. mdpi.comresearchgate.net
Interactive Data Table of Related Compound Properties
To provide a comparative context, the following table summarizes key properties of compounds related to the structural components of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| N-(2-chloropyridin-3-yl)acetamide | 21352-19-2 | C₇H₇ClN₂O | 170.59 | 2-Chloropyridine, Acetamide |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.54 wikipedia.org | 2-Chloropyridine wikipedia.org |
| 2-azido-N-(4-methylphenyl)acetamide | Not Available | C₉H₁₀N₄O | 190.20 (calculated) | Azido, Acetamide nih.gov |
| 2-Chloro-N-(2-chloropyridin-3-yl)acetamide | Not Available | C₇H₆Cl₂N₂O | 205.04 scbt.com | 2-Chloropyridine, Chloroacetamide scbt.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN5O |
|---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
2-azido-N-(2-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-7-5(2-1-3-10-7)12-6(14)4-11-13-9/h1-3H,4H2,(H,12,14) |
InChI Key |
RDFFFVGQUGIHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido N 2 Chloropyridin 3 Yl Acetamide and Its Analogues
Precursor Synthesis Strategies involving Halogenated Acetamides
The cornerstone of synthesizing the title compound lies in the reliable preparation of its N-aryl chloroacetamide intermediate. This general strategy is applicable to a wide range of aromatic and heteroaromatic amines. researchgate.netijpsr.info The core reaction is the chloroacetylation of an amine, which forms the crucial amide bond and introduces the reactive chloro- group necessary for subsequent reactions. researchgate.net
The direct precursor to the title compound is 2-chloro-N-(2-chloropyridin-3-yl)acetamide. vulcanchem.com This intermediate is synthesized through the reaction of 3-amino-2-chloropyridine (B31603) with chloroacetyl chloride. This process is a standard N-acylation reaction where the amino group of the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct. researchgate.net
Table 1: Chemical Properties of 2-Chloro-N-(2-chloropyridin-3-yl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆Cl₂N₂O scbt.com |
| Molecular Weight | 205.04 g/mol scbt.com |
The synthesis of related chloroacetamides follows the same fundamental principle of reacting a substituted amine with chloroacetyl chloride. ijpsr.info For instance, the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide involves the reaction of 2-aminopyridine (B139424) with chloroacetyl chloride. chemicalbook.com This reaction can be efficiently performed using microwave irradiation, which significantly reduces the reaction time. chemicalbook.com In a typical procedure, 2-aminopyridine is dissolved in a solvent like 1,2-dichloroethane, and chloroacetyl chloride is added. The mixture is then subjected to microwave irradiation, leading to a high yield of the desired product after workup. chemicalbook.com This chloroacetylation method is versatile and has been used to prepare a wide array of N-substituted chloroacetamide derivatives from various aliphatic and aromatic amines. researchgate.netijpsr.info
Table 2: Synthesis of Representative N-Aryl Chloroacetamide Precursors
| Amine Precursor | Product | Synthetic Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Chloro-N-pyridin-2-yl-acetamide | Microwave Irradiation | 5 minutes | 97% | chemicalbook.com |
| m-Chloroaniline | 2-chloro-N-(3-chlorophenyl)acetamide | Stirring at Room Temp. | Several Hours | 70.32% | ijpsr.info |
Azide (B81097) Incorporation Reactions
The conversion of the chloroacetamide precursor to the final azidoacetamide is achieved through a nucleophilic substitution reaction. The azide ion (N₃⁻) is a highly effective nucleophile for this transformation. masterorganicchemistry.com
The synthesis of 2-azido-N-(2-chloropyridin-3-yl)acetamide from its chloro- precursor proceeds via a nucleophilic substitution (Sₙ2) reaction. vulcanchem.com In this step, an azide salt, typically sodium azide (NaN₃), is used as the azide source. masterorganicchemistry.comtutorchase.com The azide ion displaces the chloride ion from the α-carbon of the acetamide (B32628) group. researchgate.nettutorchase.com This reaction is generally carried out in a polar solvent to facilitate the dissolution of the azide salt. tutorchase.com
A well-documented example of this transformation is the synthesis of 2-azido-N-(4-methylphenyl)acetamide. In this procedure, the precursor 2-chloro-N-(p-tolyl)acetamide is refluxed with sodium azide in an ethanol (B145695)/water mixture at 80°C for 24 hours, resulting in a 73% yield of the azido (B1232118) product. nih.govresearchgate.net This established protocol highlights the typical conditions required for the efficient conversion of chloroacetamides to their corresponding azidoacetamides. The azide ion is recognized as an excellent nucleophile for Sₙ2 reactions, which contributes to the effectiveness of this synthetic step. masterorganicchemistry.com
The use of microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and often improving yields. ajrconline.org Microwave-assisted synthesis is particularly effective for the nucleophilic substitution of alkyl halides with alkali azides, providing a rapid and efficient route to organic azides. organic-chemistry.org This technology can reduce reaction times from several hours under conventional heating to just a few minutes. mdpi.com
The synthesis of azidoacetamides can be significantly expedited using this method. While conventional heating might require long reflux times nih.govresearchgate.net, microwave-assisted procedures can achieve the same transformation much more rapidly. organic-chemistry.orgmdpi.com The process involves heating the chloroacetamide precursor with an azide source, such as sodium azide, in a suitable solvent under microwave irradiation. mdpi.com This approach is considered a "green chemistry" method as it is more energy-efficient and faster than traditional methods. ajrconline.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Method | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Amide Synthesis | Conventional Heating | 2-3 hours | Standard, widely used | mdpi.com |
| Amide Synthesis | Microwave Irradiation | 5-10 minutes | Rapid, high efficiency, improved yields | ajrconline.orgmdpi.com |
| Azide Substitution | Conventional Heating | 24 hours | Simple setup, effective | nih.gov |
Strategic Design of Analogues with Varied Pyridine Substitution Patterns
The synthetic methodologies described are not limited to the title compound but offer a strategic platform for creating a diverse library of analogues. By varying the starting aminopyridine, a wide range of N-(pyridin-3-yl)acetamides with different substitution patterns on the pyridine ring can be generated. For example, using precursors like 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide would introduce a hydroxyl group onto the pyridine ring. sigmaaldrich.com
The synthesis of substituted pyridines is a key area of research, and methodologies that allow for the creation of diverse functional groups are highly valuable. nih.gov The two-step synthesis—chloroacetylation followed by azide substitution—is robust and can be applied to a variety of substituted aminopyridines. The choice of substituents on the initial aminopyridine (e.g., electron-donating or electron-withdrawing groups, different halogens, or alkyl groups) allows for the systematic modification of the electronic and steric properties of the final azidoacetamide analogues. This strategic variation is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. nih.gov
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-N-(2-chloropyridin-3-yl)acetamide |
| 3-amino-2-chloropyridine |
| Chloroacetyl chloride |
| 2-Chloro-N-(pyridin-2-yl)acetamide |
| 2-aminopyridine |
| 2-chloro-N-(3-chlorophenyl)acetamide |
| m-chloroaniline |
| 2-chloro-N-(2-methoxyphenyl)acetamide |
| o-methoxyaniline |
| Sodium azide |
| 2-azido-N-(4-methylphenyl)acetamide |
| 2-chloro-N-(p-tolyl)acetamide |
| 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide |
Exploration of Pyridin-3-yl Acetamide Derivatives in Synthetic Schemes
The pyridine ring is a fundamental scaffold in numerous natural products and pharmacologically active compounds. ijpsonline.comresearchgate.net Consequently, a wide array of synthetic methods has been developed to create pyridine derivatives. ijpsonline.comresearchgate.net The pyridin-3-yl acetamide framework, in particular, serves as a versatile building block in organic synthesis. pipzine-chem.comnih.gov
The synthesis of N-aryl 2-chloroacetamides, which are the direct precursors to the azido derivatives, is a well-established process. researchgate.net A common method involves the reaction of a substituted aminopyridine with chloroacetyl chloride. chemicalbook.comresearchgate.net For instance, 2-chloro-N-pyridin-2-yl-acetamide can be synthesized by treating 2-aminopyridine with chloroacetyl chloride, often under microwave irradiation to expedite the reaction. chemicalbook.com A two-step synthetic strategy starting from a substituted 2-aminopyridine can be employed to generate a library of novel pyridine motifs. researchgate.net
Researchers have explored various synthetic routes to access pyridin-3-yl acetamide derivatives, reflecting the scaffold's importance. These methods often involve the modification of the pyridine core or the acetamide side chain to achieve structural diversity.
Table 1: Synthetic Approaches for Pyridin-3-yl Acetamide Derivatives
| Derivative Class | Starting Materials | Key Reaction Steps | Reference |
| 2-(Pyridin-3-yl)acetamide | 3-Pyridine acetonitrile | Hydrolysis | pipzine-chem.com |
| 2-(Pyridin-3-yl)acetamide | 3-Pyridyl ethanol | Oxidation to acid, then reaction with ammonia | pipzine-chem.com |
| N-pyridin-3-yl substituted [phenylsulphonamido] acetamide | Phenylsulphonyl chloride, amino acids, 3-aminopyridine | Formation of sulphonamido alkanoic acid, chlorination, condensation with 3-aminopyridine | eduprojecttopics.com |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | 2-Chloro-5-nitropyridine, morpholine | Multi-step synthesis involving nitration, reduction, carbamate (B1207046) formation, and cyclization | nih.gov |
Synthesis of Diversified Azido-Pyridyl-Acetamide Scaffolds
The introduction of the azide group onto the acetamide scaffold is a critical step in forming the final product. Organic azides are valuable intermediates in synthesis, notably for creating heterocyclic systems like triazoles through 1,3-dipolar cycloaddition reactions. nih.gov
The most common and efficient method for synthesizing 2-azido-N-arylacetamides is through the nucleophilic substitution (SN2) of a precursor halogenated acetamide. vulcanchem.com Specifically, the synthesis of this compound is achieved by reacting 2-chloro-N-(2-chloropyridin-3-yl)acetamide with an azide salt, typically sodium azide (NaN₃). nih.govvulcanchem.com This reaction involves the displacement of the chlorine atom from the acetyl group by the azide nucleophile.
This synthetic strategy has been successfully applied to a variety of N-aryl acetamide derivatives. For example, the synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide follows this exact pathway, starting from their respective 2-chloro-N-arylacetamide precursors. nih.govresearchgate.netnih.gov The reaction is typically carried out by refluxing the chloro-acetamide with sodium azide in a solvent mixture, such as ethanol and water. nih.govnih.gov
Table 2: Synthesis of Representative 2-Azido-N-Arylacetamides
| Product | Precursor | Reagents | Reaction Conditions | Yield | Reference |
| 2-azido-N-(4-methylphenyl)acetamide | 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide | Ethanol/Water (70:30), Reflux, 24h, 80°C | 73% | nih.gov |
| 2-azido-N-(2,6-dimethylphenyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Sodium Azide | Ethanol/Water (8/2), Reflux, 24h, 353 K | - | nih.gov |
The general procedure involves dissolving the chloro-acetamide precursor and sodium azide in the solvent system and heating the mixture under reflux for an extended period. nih.govnih.gov Upon completion, the desired azido-acetamide product often precipitates from the solution and can be isolated by filtration and purified through recrystallization. nih.govnih.gov
Chemical Reactivity and Transformational Chemistry of 2 Azido N 2 Chloropyridin 3 Yl Acetamide
Azide (B81097) Group Reactivity in Bioorthogonal Chemistry
The azide group is a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov Its small size, stability in biological media, and unique reactivity make it an ideal chemical reporter for labeling and modifying biomolecules. nih.gov The azide group of 2-azido-N-(2-chloropyridin-3-yl)acetamide is amenable to several powerful bioorthogonal ligation reactions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction. nih.govorganic-chemistry.org It involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to regiospecifically form a stable 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is noted for its high yield, simple reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org
In the context of this compound, the azide group can readily react with any molecule containing a terminal alkyne. This transformation is pivotal for conjugating the chloropyridine acetamide (B32628) scaffold to other molecules, such as biomolecules, fluorophores, or solid supports. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can act as a bioisosteric replacement for an amide bond. nih.gov The reaction mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle that ultimately yields the triazole product. organic-chemistry.orgnih.gov
Table 1: Key Features of CuAAC for this compound
| Feature | Description |
| Reactants | This compound and a terminal alkyne-containing molecule. |
| Catalyst | A source of Copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. |
| Product | A 1,4-disubstituted 1,2,3-triazole conjugate. nih.gov |
| Key Advantage | High regioselectivity, excellent yields, and rapid reaction rates under mild, often aqueous, conditions. organic-chemistry.orgnih.gov |
| Limitation | The potential toxicity of the copper catalyst can be a concern for in vivo applications, although ligands have been developed to mitigate this issue. nih.govreading.ac.uk |
To address the cytotoxicity concerns associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction obviates the need for a metal catalyst by using a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). nih.govreading.ac.uk The high ring strain of the cyclooctyne (approximately 18 kcal/mol) significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. nih.gov
For this compound, SPAAC provides a metal-free pathway for conjugation. Reacting it with a strained alkyne would yield a stable triazole product. This methodology is particularly valuable for applications in living cells or whole organisms where the introduction of copper is undesirable. nih.gov A notable trade-off of SPAAC is that it typically produces a mixture of regioisomeric triazoles, unlike the highly specific CuAAC. nih.gov
Table 2: Comparison of CuAAC and SPAAC for Azide Ligation
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Required (Copper I) | Not required nih.gov |
| Alkyne Partner | Terminal Alkyne organic-chemistry.org | Strained Cyclooctyne (e.g., DBCO, BCN) nih.gov |
| Biocompatibility | Limited by copper toxicity nih.gov | High, catalyst-free nih.gov |
| Regioselectivity | High (1,4-isomer) nih.gov | Low (mixture of regioisomers) nih.gov |
| Reaction Rate | Very fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹) | Fast (k ≈ 1 M⁻¹s⁻¹) |
The Staudinger ligation is another foundational bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. nih.govsigmaaldrich.comsigmaaldrich.com In this reaction, the azide reacts with a phosphine (B1218219) bearing an ortho-ester group (e.g., a methyl ester). sigmaaldrich.com This leads to an aza-ylide intermediate that undergoes intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, releasing nitrogen gas and a phosphine oxide byproduct. sigmaaldrich.comthermofisher.com
This "traceless" variant is particularly elegant because the phosphine atoms are not incorporated into the final ligation product. nih.govresearchgate.net this compound can be conjugated to molecules functionalized with an appropriate phosphine probe via the Staudinger ligation. While its reaction kinetics are generally slower than click chemistry reactions, its high chemoselectivity and the biocompatibility of both the azide and phosphine groups make it a valuable tool. nih.govreading.ac.uk The reaction's ability to form a native amide bond is a significant advantage in applications like peptide and protein synthesis. nih.gov
Reactivity of the Chloropyridine Moiety
The 2-chloropyridine (B119429) fragment of the molecule offers a second, distinct site for chemical modification, primarily through reactions targeting the chlorine substituent on the electron-deficient pyridine (B92270) ring.
Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution (SNAr) than corresponding benzene (B151609) compounds, especially when a good leaving group like chlorine is present at the 2- or 4-position. acs.orgyoutube.com The electron-withdrawing nitrogen atom in the pyridine ring activates these positions for nucleophilic attack. youtube.com This attack temporarily disrupts the ring's aromaticity to form a negatively charged intermediate (a Meisenheimer complex), which then re-aromatizes by expelling the chloride ion. nih.govyoutube.com
In this compound, the chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the pyridine ring. Common nucleophiles used in these reactions include amines, alkoxides, and thiols. youtube.comnih.gov The reaction often requires heat to proceed at a reasonable rate. youtube.com The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, meaning that analogous 2-fluoropyridines would react faster than the 2-chloro derivative. nih.gov
Table 3: Examples of Nucleophilic Aromatic Substitution on the 2-Chloropyridine Moiety
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | R-NH₂ | 2-amino-pyridine derivative |
| Alkoxide | NaOR | 2-alkoxy-pyridine derivative |
| Thiolate | NaSR | 2-thioether-pyridine derivative |
| Hydroxide | NaOH | 2-pyridone derivative acs.org |
| Glutathione | Glutathione (GSH) | 2-glutathionyl-pyridine conjugate nih.gov |
Beyond the primary reactivity of the azide and chloro groups, other functional group interconversions can be performed on the molecule. fiveable.meorganic-chemistry.org The acetamide linkage, for instance, can be hydrolyzed under acidic or basic conditions to yield 3-amino-2-chloropyridine (B31603) and azidoacetic acid. This cleavage could be a strategic step in a multi-step synthesis or a metabolic process.
Furthermore, the groups introduced via SNAr can themselves be modified. For example, if the chlorine is replaced by a cyano group, the nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine. The dual reactivity of this compound—combining bioorthogonal azide chemistry with robust SNAr chemistry on the pyridine ring—makes it a highly versatile scaffold for creating complex molecular architectures.
Multi-Component Reactions (MCRs) Incorporating the Azide and Pyridine Units
The unique structural architecture of this compound, featuring both a reactive azide moiety and a pyridine ring, presents significant opportunities for the construction of complex heterocyclic systems through multi-component reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the initial components. These reactions are prized in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of structurally diverse molecules. nih.gov
While specific MCRs involving this compound are not extensively documented in publicly available research, the known reactivity of its constituent functional groups allows for the prediction of its behavior in established MCRs, such as the Ugi and Passerini reactions.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. vulcanchem.com A well-established variant of this reaction, the Ugi-azide reaction, utilizes hydrazoic acid (HN₃) or a surrogate like trimethylsilyl (B98337) azide (TMSN₃) as the acidic component. This leads to the formation of 1,5-disubstituted tetrazoles. Given that this compound possesses a pre-installed azide group, it could potentially serve as a key building block in Ugi-type reactions. For instance, in a reaction with an aldehyde, an amine, and an isocyanide, the azide moiety could undergo an intramolecular [3+2] cycloaddition with the nitrilium intermediate formed during the Ugi cascade. This would result in the formation of a fused heterocyclic system, potentially a triazolo-pyridine derivative. The synthesis of various N-fused 1,2,4-triazoles from readily available starting materials is a testament to the versatility of such cyclization strategies. organic-chemistry.org
Similarly, the Passerini three-component reaction (Passerini-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide, also has variants that can incorporate an azide function. organic-chemistry.org Research has shown that α-azido aldehydes can participate in Passerini reactions, followed by an intramolecular azide-alkyne dipolar cycloaddition to furnish complex fused heterocycles. While this compound is not an aldehyde, its azide group could potentially react with other components in a Passerini-type process, especially if one of the other reactants contains an alkyne moiety, leading to the formation of triazole-containing structures.
The pyridine unit within this compound also offers a reactive handle for MCRs. The nitrogen atom of the pyridine ring can act as a nucleophile, and the chlorine atom at the 2-position is a potential leaving group. This functionality is particularly relevant in the synthesis of fused imidazo[1,2-a]pyridines and related heterocyclic systems. For example, in a Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which involves an amidine, an aldehyde, and an isocyanide, the 2-aminopyridine (B139424) core is a common substrate. While the title compound is a 3-amino pyridine derivative, the principle of using the pyridine nitrogen for intramolecular cyclization remains pertinent. It is conceivable that under the right MCR conditions, the pyridine nitrogen could participate in a cyclization step, leading to the formation of a fused polycyclic architecture. The synthesis of vulcanchem.comorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines through the cyclization of 2-hydrazinopyridines highlights the propensity of the pyridine ring to engage in such annulation reactions. organic-chemistry.org
The following table outlines a hypothetical multi-component reaction involving a derivative of the title compound, based on established MCR principles for the synthesis of fused heterocyclic systems.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Potential Product |
| This compound | Aldehyde (e.g., Benzaldehyde) | Isocyanide (e.g., Cyclohexyl isocyanide) | Lewis Acid (e.g., ZrCl₄) / Polar aprotic solvent (e.g., DMF) | Fused triazolo-pyridine derivative |
It is important to note that the successful implementation of such MCRs would depend on the careful optimization of reaction conditions to control the chemoselectivity and regioselectivity of the transformations, given the multiple reactive sites within this compound.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-azido-N-(2-chloropyridin-3-yl)acetamide, ¹H and ¹³C NMR would provide definitive evidence for its structure.
Based on data from the analogue 2-azido-N-(4-methylphenyl)acetamide nih.gov, key proton (¹H) signals can be predicted. The methylene (B1212753) protons (CH₂) adjacent to the azide (B81097) group are expected to appear as a singlet. In the analogue, this signal is observed at approximately 4.02 ppm. nih.gov The amide proton (NH) is typically observed further downfield as a singlet, appearing around 10.05 ppm in the p-tolyl analogue. nih.gov The aromatic protons on the pyridinyl ring of the target compound would present a distinct splitting pattern, which is crucial for confirming the substitution pattern.
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the amide group is a key indicator, with a chemical shift anticipated around 165.71 ppm, as seen in its analogue. nih.gov The methylene carbon (CH₂) would likely resonate near 51.18 ppm. nih.gov The carbons of the 2-chloropyridin-3-yl moiety would show characteristic shifts influenced by the chlorine atom and the nitrogen heteroatom, allowing for unambiguous assignment.
Table 1: Comparative NMR Data for an Analogue Compound Data for 2-azido-N-(4-methylphenyl)acetamide in DMSO-d₆ nih.gov
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Amide (NH) | 10.05 (s, 1H) | - |
| Aromatic (C₆H₄) | 6.93-7.10 (m, 4H) | 113.90-131.47 |
| Methylene (CH₂) | 4.02 (s, 2H) | 51.18 |
| Carbonyl (C=O) | - | 165.71 |
| Methyl (CH₃) | 4.21 (s, 3H) | 63.85 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic vibrational frequencies would be expected.
The most prominent and diagnostic peak would be from the azide (N₃) functional group, which exhibits a strong, sharp absorption band typically in the range of 2100-2260 cm⁻¹. For instance, 2-azido-N-(4-methylphenyl)acetamide shows a strong azide stretch at 2109 cm⁻¹. nih.gov Another key absorption is the amide C=O (Amide I band) stretching vibration, which is expected to appear in the region of 1630-1695 cm⁻¹. The analogue presents this peak at 1660 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide would be visible around 3230-3270 cm⁻¹, with the analogue showing a peak at 3254 cm⁻¹. nih.gov
Table 2: Key IR Absorption Bands for Azido (B1232118) Acetamide (B32628) Analogues
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Example Value (cm⁻¹) nih.gov |
|---|---|---|---|
| Amide (N-H) | Stretch | 3230 - 3270 | 3254 |
| Azide (N₃) | Asymmetric Stretch | 2100 - 2260 | 2109 |
| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1695 | 1660 |
| Amide (N-C) | Stretch | 1020 - 1040 | 1027 |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Using a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI), the precise molecular mass of this compound can be determined.
For the analogue 2-azido-N-(4-methylphenyl)acetamide (C₉H₁₀N₄O), the calculated molecular weight is 190.21, with an observed mass of 190.1191 in HRMS. nih.gov For this compound (C₇H₆ClN₅O), the expected molecular ion peak would correspond to its monoisotopic mass. The fragmentation pattern would likely involve the loss of the azide group (as N₂) and subsequent cleavage of the amide bond, providing further structural confirmation. The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum.
X-ray Crystallography in Solid-State Structural Determination of Analogues
While a crystal structure for this compound itself is not reported, X-ray crystallography studies on its analogues, such as 2-azido-N-(4-fluorophenyl)acetamide nih.gov and 2-azido-N-(4-methylphenyl)acetamide nih.gov, provide critical insights into the solid-state conformation and intermolecular interactions that would be expected.
These studies reveal that the asymmetric unit can contain multiple independent molecules, which may differ in the rotational orientation of the azide group. nih.govnih.gov For example, in the 4-fluorophenyl analogue, the N-N-C-C torsion angles were found to be -106.1° and -175.4° in the two independent molecules, indicating significant conformational differences. nih.gov
A common feature in the crystal packing of these analogues is the formation of hydrogen bonds. Typically, N—H···O hydrogen bonds link the amide groups of adjacent molecules, forming chains or more complex networks that stabilize the crystal lattice. nih.govnih.gov In the case of the target compound, similar N—H···O hydrogen bonding would be anticipated, potentially alongside other weak interactions involving the pyridine (B92270) nitrogen or the chlorine atom.
Computational Chemistry and Theoretical Investigations of 2 Azido N 2 Chloropyridin 3 Yl Acetamide
Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are at the heart of modern computational chemistry, offering deep insights into the electronic nature of molecules.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For a related compound, N-(2-chloropyridin-3-yl)acetamide, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The application of DFT to 2-azido-N-(2-chloropyridin-3-yl)acetamide would similarly provide a foundational understanding of its structural and electronic characteristics. Such studies often use functionals like B3LYP with a suitable basis set to achieve a balance between accuracy and computational cost.
A key aspect of DFT studies is the calculation of various molecular descriptors that help in predicting the reactivity and stability of the compound. These descriptors for this compound would include parameters such as electronegativity, chemical hardness, and the global electrophilicity index, which are crucial for understanding its chemical behavior in various environments.
Table 1: Calculated Electronic Properties of a Related Acetamide (B32628) Derivative
| Property | Value |
|---|---|
| Dipole Moment | Data not available for the specific compound |
| Total Energy | Data not available for the specific compound |
| Electronegativity (χ) | Data not available for the specific compound |
| Chemical Hardness (η) | Data not available for the specific compound |
Note: The data in this table is illustrative and would be populated with results from specific DFT calculations on this compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
For azides, the HOMO and LUMO are key to their participation in reactions like 1,3-dipolar cycloadditions. nih.gov In the case of this compound, the HOMO is expected to be localized on the azide (B81097) moiety, making it susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the pyridyl ring and the acetamide group, indicating potential sites for nucleophilic attack. The energy difference between these orbitals would provide insights into the kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Frontier Orbital Energies for a Hypothetical Azide Compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available for the specific compound |
| LUMO | Data not available for the specific compound |
Note: This table represents the type of data that would be generated from a molecular orbital analysis of this compound.
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical calculations provide insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations for this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory of its conformational changes.
In Silico Modeling for Structure-Function Relationships
In silico modeling encompasses a range of computational techniques aimed at predicting the biological activity or function of a molecule based on its structure. For this compound, this would involve developing Quantitative Structure-Activity Relationship (QSAR) models if a dataset of related compounds with known activities were available.
These models correlate variations in the chemical structure with changes in biological activity, allowing for the prediction of the potency of new, unsynthesized analogs. The descriptors used in such models can be derived from DFT calculations and can include electronic, steric, and hydrophobic parameters.
Ligand-Protein Interaction Profiling via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator. The process involves placing the ligand into the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on similar acetamide derivatives have been used to identify potential antimicrobial agents. nih.gov
Table 3: Illustrative Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Hypothetical Protein A | Data not available | Data not available |
Note: This table showcases the type of information that would be generated from molecular docking studies of this compound with specific protein targets.
Applications in Chemical Biology and Medicinal Chemistry Research
Scaffold Utility in Heterocyclic Compound Design
The molecular framework of 2-azido-N-(2-chloropyridin-3-yl)acetamide serves as a privileged platform for the synthesis of a wide array of heterocyclic compounds. Both the pyridine (B92270) and azide (B81097) moieties are instrumental in its function as a versatile building block. Heterocyclic scaffolds are central to drug discovery, with pyridine-containing structures forming a substantial portion of FDA-approved drugs. rsc.orgtandfonline.com The presence of a pyridine ring can enhance a molecule's metabolic stability, permeability, and binding affinity to protein targets. tandfonline.com N-arylacetamides are recognized as important intermediates in the synthesis of pharmaceutical and agrochemical compounds. nih.govresearchgate.net
The pyridine nucleus is a key structural motif in a vast number of compounds with broad pharmacological applications. tandfonline.comnih.gov When incorporated into an acetamide (B32628) scaffold, it gives rise to derivatives with significant potential in medicinal chemistry. Research has demonstrated that modifying benzoyl-phenoxy-acetamide (BPA) structures with pyridine moieties can improve crucial chemopharmacological properties, such as water solubility and central nervous system penetration, for potential anti-glioblastoma agents. nih.gov Furthermore, novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been designed and synthesized as potential anti-HIV-1 agents, showing moderate inhibitory activity against the wild-type virus. nih.gov The versatility of the pyridine scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets. mdpi.com
Table 1: Research Applications of Pyridine-Containing Acetamide Derivatives
| Derivative Class | Therapeutic Area of Research | Key Findings | Reference |
|---|---|---|---|
| Pyridine variants of Benzoyl-Phenoxy-Acetamide (BPA) | Glioblastoma (Brain Tumors) | Improved water solubility, CNS penetration, and demonstrated anti-glioblastoma toxicity with IC50 values in the low micromolar range. nih.gov | nih.gov |
| 2-(Pyridin-3-yloxy)acetamide derivatives | Anti-HIV | Designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some analogues showing moderate activity against HIV-1. nih.gov | nih.gov |
| Pyridine-2-carboxaldehyde thiosemicarbazone derivatives | Antitumor | Amino derivatives of this class have been synthesized and evaluated for their antitumor activity. acs.org | acs.org |
| General Pyridine Heterocycles | Broad-Spectrum | Analysis of FDA-approved drugs from 2014-2023 shows a significant number (54) contain a pyridine ring, with major applications in oncology and CNS disorders. rsc.org | rsc.org |
The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govmdpi.com Its small size and lack of occurrence in most biological systems make it an ideal chemical reporter. mdpi.comuni-konstanz.de Once the azide is incorporated into a biomolecule, it can be selectively tagged with probes using highly specific ligation reactions. acs.orgnih.gov This enables the visualization and study of a wide range of biomolecules, including proteins, glycans, and lipids, within their native environment. nih.govnih.gov
Three primary bioorthogonal reactions are used to label azides:
Staudinger Ligation: This reaction, introduced in 2000, involves the formation of a stable amide bond between the azide and a triarylphosphine. mdpi.com It does not require a catalyst and is biocompatible, making it suitable for in vivo applications, although it suffers from relatively slow kinetics. nih.govrsc.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "click chemistry," this reaction between an azide and a terminal alkyne is highly efficient and forms a stable triazole linkage. rsc.org While very effective for labeling in protein lysates, the toxicity of the copper catalyst can limit its use in living cells, though this can be mitigated with specialized chelating ligands. acs.orgrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of CuAAC, SPAAC uses a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst. rsc.orgresearchgate.net This reaction is driven by the release of ring strain and has become a powerful tool for labeling biomolecules on live cells and in whole organisms. acs.orgrsc.org
Table 2: Comparison of Major Azide-Based Bioorthogonal Reactions
| Reaction | Reactants | Key Features | Primary Application Context | Reference |
|---|---|---|---|---|
| Staudinger Ligation | Azide + Triarylphosphine | No catalyst required; biocompatible; slow reaction kinetics. nih.gov | Live cell and in vivo labeling. nih.govacs.org | nih.govmdpi.comacs.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Highly efficient; requires Cu(I) catalyst which can be toxic to live cells. acs.orgrsc.org | Labeling in complex lysates; live cells with mitigating ligands. acs.orgrsc.org | acs.orgrsc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne | No catalyst required; fast kinetics; biocompatible. rsc.org | Live cell and in vivo labeling. acs.orgrsc.orgresearchgate.net | acs.orgrsc.org |
Exploration as Probes for Biological Systems and Processes
By leveraging the bioorthogonal reactivity of its azide group, this compound can be conceptualized as a precursor to chemical probes designed to investigate complex biological systems. mdpi.commdpi.com Chemical probes are small molecules used to study and manipulate the function of proteins and other biomolecules. mdpi.com Probes containing a bioorthogonal handle, such as an azide, allow for a two-step labeling approach that enhances cell permeability and experimental flexibility. nih.gov This strategy enables researchers to monitor the distribution, dynamics, and function of target molecules in living cells and even whole organisms. mdpi.comnih.gov
One of the most powerful applications of azide-based probes is in the field of metabolic glycoengineering. uni-konstanz.denih.gov This technique allows for the labeling and visualization of glycans, the complex sugar structures on cell surfaces that are notoriously difficult to study using traditional methods. nih.govnih.gov The process involves introducing an unnatural sugar precursor, modified with an azide group (an azido (B1232118) sugar), to cells or organisms. mdpi.comnih.gov The cell's own biosynthetic machinery incorporates this azido sugar into newly synthesized glycoconjugates. uni-konstanz.denih.gov Subsequently, these azide-labeled glycans can be covalently tagged with fluorescent probes or affinity tags via bioorthogonal ligation, enabling their visualization by microscopy or analysis by flow cytometry. mdpi.comnih.govnih.gov This method has been used to image glycan expression changes during disease progression and to identify specific glycoprotein (B1211001) targets. nih.govacs.org
Table 3: Examples of Azido Sugars Used in Metabolic Glycoengineering
| Azido Sugar Precursor | Incorporated As | Primary Application | Reference |
|---|---|---|---|
| N-azidoacetylmannosamine (ManNAz) | Azido-sialic acid | Imaging cell-surface sialic acids. nih.govrsc.orgnih.gov | nih.govrsc.orgnih.gov |
| N-azidoacetylglucosamine (GlcNAz) | Azido-glucosamine | Labeling O-GlcNAc modifications and other glucosamine-containing glycans. nih.gov | nih.gov |
| N-azidoacetylgalactosamine (GalNAz) | Azido-galactosamine | Labeling mucin-type O-glycans and other galactosamine-containing structures. nih.govnih.gov | nih.govnih.gov |
| 6-azidofucose (6AzFuc) | Azido-fucose | Labeling fucosylated glycans. nih.gov | nih.gov |
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov Instead of measuring protein abundance, ABPP measures protein activity, providing a more direct readout of cellular function. nih.gov Activity-based probes (ABPs) are small molecules typically composed of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. mdpi.comnih.gov
To enhance the utility of ABPs for in-cell or in-vivo studies, the bulky reporter tag (e.g., biotin (B1667282) or a fluorophore) is often replaced with a small bioorthogonal handle, like an alkyne or an azide. nih.govnih.gov In this two-step approach, the proteome is first labeled with the ABP. Then, the azide or alkyne handle is tagged with the desired reporter via a click chemistry reaction (CuAAC or SPAAC). nih.govbattelle.org This allows for the detection, enrichment, and identification of active enzymes from complex proteomes, facilitating drug discovery and the elucidation of biochemical pathways. nih.govacs.org
Table 4: Core Components of a Modern Activity-Based Probe (ABP)
| Component | Function | Common Examples | Reference |
|---|---|---|---|
| Reactive Group (Warhead) | Covalently and irreversibly binds to the active site of a target enzyme or enzyme family. | Fluorophosphonates, acrylates, epoxides. mdpi.comnih.gov | mdpi.comnih.gov |
| Binding Group / Scaffold | Provides affinity and selectivity for the target protein class. | Varies widely based on the target enzyme family. | mdpi.com |
| Reporter Tag / Handle | Enables detection and/or enrichment of probe-labeled proteins. Can be a direct tag or a bioorthogonal handle. | Direct: Biotin, Fluorophore (e.g., Rhodamine). Bioorthogonal Handle: Alkyne, Azide. nih.govnih.gov | nih.govnih.gov |
Development as Precursors for Complex Chemical Entities
Beyond its direct applications as a probe, this compound is a valuable synthetic intermediate for constructing more complex molecules. The azide group is a versatile functional group in organic synthesis, serving as a precursor for various nitrogen-containing heterocycles like triazoles, tetrazoles, and triazolines. nih.govresearchgate.net The 1,3-dipolar cycloaddition reaction of the azide with an alkyne to form a stable triazole ring is a particularly robust method for linking molecular fragments.
Furthermore, the 2-chloropyridine (B119429) moiety provides an additional site for chemical modification. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity, combined with the transformations possible at the azide and acetamide positions, makes the parent compound a trifunctional building block. This versatility enables its use in the synthesis of novel libraries of compounds for screening in drug discovery and materials science, such as in the development of new azole and azine derivatives with potential biological activities. ekb.egnih.gov
Synthesis of Triazole-Containing Hybrid Structures
The azide functional group is a key component in one of the most reliable and widely used reactions in medicinal chemistry: the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings by reacting an azide with a terminal alkyne. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond but with greater metabolic stability.
In the context of this compound, the azide group serves as a handle for conjugation with various alkyne-containing molecules to create novel hybrid structures. This strategy has been employed to combine different pharmacophores, aiming for synergistic or multi-target biological activity. For instance, research on analogous azide-containing building blocks has led to the synthesis of 1,2,3-triazole-etodolac hybrids designed as potent anticancer agents and 1,2,3-triazole-hydrazone hybrids targeting cholinesterases for potential anti-Alzheimer's activity. nih.govresearchgate.net The synthesis typically involves a copper(I)-catalyzed reaction (CuAAC) which proceeds under mild conditions, tolerates a wide range of functional groups, and provides high yields of the desired 1,4-disubstituted triazole product. researchgate.net
The general scheme for this transformation involves reacting this compound with a substituted terminal alkyne (R-C≡CH) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. This approach allows for the creation of a diverse library of compounds where the 'R' group on the alkyne can be a variety of moieties, including other drug fragments, fluorescent tags, or affinity labels. nih.govresearchgate.netnih.gov
| Azide Precursor Type | Alkyne Partner | Resulting Hybrid Structure | Therapeutic Target/Application | Reference |
|---|---|---|---|---|
| Etodolac Azide | Substituted Terminal Alkynes | 1,2,3-Triazole–Etodolac Hybrids | Anticancer | researchgate.net |
| In situ Prepared Azide Derivative | 1-(4-(prop-2-yn-1-yloxy)phenyl)ethan-1-one | 1,2,3-Triazole-Hydrazone Hybrids | Anti-Alzheimer's (Cholinesterase Inhibition) | nih.gov |
| General N-Arylacetamide Azide | Various Terminal Alkynes | Triazole-linked N-arylacetamides | General Heterocycle Synthesis | nih.gov |
Tetrazole Ring Formation from Azide Precursors
The azide moiety of this compound is not only a precursor for triazoles but also for tetrazole rings. Tetrazoles are recognized as important functional groups in medicinal chemistry, primarily because the 5-substituted-1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. researchgate.netnih.gov This substitution can improve metabolic stability and enhance pharmacokinetic properties such as membrane permeability and oral bioavailability.
For this compound, the formation of a tetrazole ring can occur via an intramolecular cyclization. The 2-azidopyridine (B1249355) functionality exists in a temperature- and solvent-dependent equilibrium with its fused tetrazole tautomer, tetrazolo[1,5-a]pyridine. nih.govresearchgate.net Studies on analogous 2-azidopyridine compounds have shown that while the azide form often predominates, the tetrazole tautomer can be present in significant amounts, particularly in certain solvents. nih.gov This equilibrium means that this compound can react as either the azide or its fused tetrazole isomer, making it a versatile reagent. researchgate.net
In addition to intramolecular cyclization, the azide group can participate in intermolecular [2+3] cycloaddition reactions with nitriles (R-C≡N) to form 1,5-disubstituted tetrazoles. researchgate.netnih.gov This reaction is a cornerstone of tetrazole synthesis and significantly expands the range of possible structures that can be generated from the parent azide compound. The reaction typically requires a catalyst, such as a Lewis acid, and heat. The diversity of commercially available nitriles allows for the synthesis of a wide array of tetrazole derivatives for screening in drug discovery programs.
Advanced Applications in Synthetic Biology and Drug Discovery Research
The unique combination of a reactive azide and a functionalized pyridine core makes this compound a powerful building block for advanced applications. Its utility extends beyond the simple synthesis of heterocycles into the realms of chemical biology and targeted drug discovery.
In drug discovery, azide-functionalized acetamides serve as precursors for targeted therapies. vulcanchem.com The chloropyridine moiety itself can act as a pharmacophore with potential DNA-intercalating properties, while the azide allows for its conjugation to other molecules of interest via click chemistry. vulcanchem.com This modular approach is central to the development of hybrid drugs and antibody-drug conjugates (ADCs). The synthesis of triazole-linked hybrids has been shown to yield compounds with significant anticancer and antiviral activities. researchgate.netvulcanchem.com For example, triazole derivatives have been investigated as inhibitors of viral proteases. vulcanchem.com Furthermore, the ability to form tetrazoles provides a pathway to create non-classical bioisosteres of amide or carboxylic acid-containing drugs, a common strategy to overcome limitations in parent drug molecules. researchgate.net
In the field of chemical biology, azido-pyridines have been developed as photoaffinity labeling reagents. nih.gov A structurally similar compound, 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea, was designed to identify and study cytokinin-binding proteins. nih.gov Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, such as the binding site of a target protein. This allows for the irreversible labeling and subsequent identification of protein targets, a critical step in understanding a drug's mechanism of action. Given its structural features, this compound could potentially be adapted for similar photoaffinity labeling studies to probe biological systems. nih.govnih.gov
| Application Area | Key Functional Group | Principle/Method | Potential Outcome | Reference |
|---|---|---|---|---|
| Drug Discovery (Anticancer/Antiviral) | Azide (for Triazole formation) | Click Chemistry (CuAAC) to synthesize drug-hybrids. | Novel compounds with multi-target or enhanced activity. | researchgate.netvulcanchem.com |
| Drug Design (Bioisosterism) | Azide (for Tetrazole formation) | Intramolecular cyclization or reaction with nitriles. | Improved metabolic stability and pharmacokinetic profiles. | researchgate.netnih.govnih.gov |
| Chemical Biology (Target ID) | Azide | Photoaffinity Labeling: UV-induced nitrene formation for covalent cross-linking. | Identification of protein binding partners and drug targets. | nih.gov |
| Medicinal Chemistry | Chloropyridine & Acetamide | Serves as a core scaffold for derivatization. | Development of new anti-inflammatory and other therapeutic agents. | nih.gov |
Future Research Directions and Emerging Methodologies
Advancements in Synthetic Strategies for Azido-Pyridyl-Acetamides
The synthesis of N-heterocyclic compounds, particularly functionalized pyridines, is fundamental to drug discovery. tandfonline.comresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing 2-azido-N-(2-chloropyridin-3-yl)acetamide and its analogues.
Contemporary amide bond formation is moving beyond traditional coupling reagents, which often require stoichiometric amounts and generate significant waste. researchgate.net Newer, more atom-economical strategies are emerging, including metal-free oxidative processes that can generate acylating species directly from precursors like aldehydes. researchgate.net For a molecule like this compound, this could mean developing a streamlined synthesis from 2-chloro-3-aminopyridine and an azidoacetic acid precursor using cleaner activation methods.
Furthermore, advancements in C-H amination offer a distinct approach. nih.gov A promising strategy involves converting the pyridine (B92270) into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to introduce the nitrogen functionality with high regioselectivity. nih.gov This method avoids reliance on pre-halogenated substrates and could be adapted for the late-stage functionalization of more complex pyridine-containing molecules. nih.gov The development of green synthetic strategies, emphasizing the use of benign solvents, renewable energy sources, and recyclable catalysts, will also be crucial for producing these compounds sustainably. nih.gov
Table 1: Comparison of Modern Amide Bond Formation Strategies
| Synthesis Method | Description | Advantages | Potential Application for Azido-Pyridyl-Acetamides |
|---|---|---|---|
| Catalytic Amidation | Direct coupling of carboxylic acids and amines using a catalyst, often avoiding stoichiometric activating agents. researchgate.net | High atom economy, reduced waste. | Greener synthesis of the core acetamide (B32628) linkage. |
| Electrochemical Synthesis | Utilizes an electric current to drive the reaction, for instance, by oxidizing an intermediate hydrazone to form an acylating species. researchgate.net | Metal-free, oxidant-free, mild conditions. | A novel route to form the amide bond from aldehyde and amine precursors. |
| Acyl Azide Method | Involves the reaction of an acyl azide with an amine. The acyl azide itself can be formed from a carboxylic acid. | Can be a high-yielding method. | Direct formation of the amide bond using an azido-containing acyl donor. |
| C-H Amination via Phosphonium Salts | A C-H bond on the pyridine ring is converted to a phosphonium salt, which then reacts with an azide source. nih.gov | High regioselectivity, uses C-H bonds as precursors. | Alternative route to introduce nitrogen functionalities onto the pyridine ring. |
Integration of Novel Bioorthogonal Chemistries
The azide group on this compound makes it an ideal substrate for bioorthogonal chemistry. These reactions occur rapidly and selectively within complex biological environments without interfering with native biochemical processes. website-files.com This functionality allows the molecule to be used as a chemical probe to tag, track, and identify its interacting partners in living systems. mdpi.comnih.gov
The most prominent bioorthogonal reactions involving azides are the Staudinger ligation and various forms of azide-alkyne cycloaddition. acs.org
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) forms a stable amide bond. nih.govacs.org While it was one of the first bioorthogonal reactions developed, it can be limited by relatively slow kinetics and the potential for phosphine oxidation. website-files.comnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as "click chemistry," this reaction is extremely efficient and high-yielding, forming a stable 1,4-disubstituted triazole linkage. organic-chemistry.orgmdpi.com However, the copper catalyst's toxicity can be a concern for in vivo applications. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC utilizes strained cyclooctynes that react readily with azides without a metal catalyst. nih.govnih.gov This makes SPAAC highly suitable for modifying biomolecules in living cells and organisms. nih.gov The development of new cyclooctynes with enhanced reactivity and solubility continues to broaden the applications of this method. rsc.orgchemrxiv.orgrsc.org
Future research on this compound will undoubtedly leverage these reactions. By "clicking" a reporter tag (like a fluorophore or biotin) onto the molecule after it has been introduced to a biological system, researchers can visualize its localization or isolate its binding partners. nih.govresearchgate.net
High-Throughput Screening and Combinatorial Chemistry Approaches in Compound Discovery
To explore the biological potential of the this compound scaffold, future efforts will employ high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of "hits" with desired biological activity. thermofisher.comyoutube.com
Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. stanford.edu Starting with the core scaffold, researchers can create a library by varying the substituents on the pyridine ring or by replacing the chloro or azido (B1232118) groups with other functionalities. Methodologies like split-and-pool synthesis can generate vast libraries on solid supports. youtube.com
Once a library is created, HTS is used to test thousands of compounds against a biological target. thermofisher.comku.edu Modern HTS platforms are often automated and can use various detection methods, including fluorescence, luminescence, or label-free techniques like mass spectrometry. nih.goviu.edu Fragment-based dynamic combinatorial chemistry is another powerful approach where a library of fragments is allowed to reversibly combine in the presence of a biological target, with the target templating the formation of the most potent inhibitors. nih.gov
Table 2: HTS and Library Synthesis in Drug Discovery
| Technique | Description | Role in Advancing Research on Azido-Pyridyl-Acetamides |
|---|---|---|
| Combinatorial Chemistry | A method to synthesize a large number of compounds in a single process by combining sets of chemical "building blocks". youtube.com | Rapid generation of a diverse library of analogues of this compound for structure-activity relationship (SAR) studies. |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries for activity against biological targets. thermofisher.comiu.edu | Efficiently screen the combinatorial library to identify compounds with specific biological effects (e.g., enzyme inhibition, receptor binding). |
| Fragment-Based Drug Design (FBDD) | Screening libraries of small chemical fragments, which are then grown or combined to produce higher affinity leads. nih.gov | Identify key binding fragments that could be incorporated into the azido-pyridyl-acetamide scaffold to improve potency and selectivity. |
| Dynamic Combinatorial Chemistry (DCC) | Generation of a library of compounds through reversible reactions, where a biological target can shift the equilibrium to amplify the best binders. nih.gov | Discover novel and potent inhibitors by allowing fragments to self-assemble into the optimal ligand in the presence of a target protein. |
Interdisciplinary Research in Molecular Target Identification and Validation
A critical step in developing any new bioactive compound is identifying its molecular target(s), which is essential for understanding its mechanism of action. The structure of this compound is well-suited for modern chemical proteomics approaches to target identification. nih.gov
The bioorthogonal azide handle is key to this process. A common strategy involves allowing the compound to bind to its target(s) within live cells or cell lysates. Subsequently, a probe molecule containing a complementary alkyne group and an affinity tag (such as biotin) is added. A click reaction, preferably SPAAC for live-cell applications, covalently links the compound (and its bound protein) to the biotin (B1667282) tag. nih.govnih.gov The biotinylated protein complexes can then be enriched using streptavidin-coated beads and identified using mass spectrometry. nih.govnih.gov
Emerging techniques like proximity-based labeling offer even more sophisticated ways to map a compound's interactions. Methods such as PROCID combine proximity labeling with the HaloTag system to identify not just direct binders but the entire proteomic landscape surrounding the drug-binding event in live cells. nih.gov Such interdisciplinary approaches, which merge synthetic chemistry, cell biology, and advanced proteomics, are vital for validating the targets of novel compounds and elucidating their biological functions. nih.govnih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-chloro-3-aminopyridine |
| azidoacetic acid |
| sodium azide |
| biotin |
Q & A
Q. What are the common synthetic routes for preparing 2-azido-N-(2-chloropyridin-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Substitution : React 2-chloro-3-aminopyridine with chloroacetyl chloride to form the acetamide backbone.
Azide Introduction : Replace the chlorine atom in the acetamide moiety with an azide group using sodium azide (NaN₃) under controlled conditions .
- Key Considerations :
- Use anhydrous solvents (e.g., DMF) to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC to prevent over-azidation.
- Reference Data : Similar chloroacetamide derivatives have been synthesized via C-amidoalkylation of aromatic substrates, requiring acidic or basic conditions for optimal yields .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- IR Spectroscopy : Identify the azide (N₃) stretch near ~2100 cm⁻¹ and the amide C=O stretch at ~1650 cm⁻¹ .
- NMR :
- ¹H NMR : Pyridine protons appear as doublets (δ 7.8–8.5 ppm); acetamide CH₂ resonates as a singlet (δ 3.8–4.2 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Azide Reactivity : The azide group poses explosion risks under heat, shock, or friction. Use small quantities (<100 mg) and avoid metal spatulas .
- Storage : Store at 2–8°C in airtight containers with desiccants. Label containers with hazard codes (e.g., H200 for explosive risk) .
- Emergency Protocols : For spills, evacuate and use non-sparking tools. Neutralize azides with sodium nitrite (NaNO₂) in acidic conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer :
- Variables : Temperature, solvent polarity, and stoichiometry of NaN₃.
- Response Surface Methodology (RSM) : Use a central composite design to model yield vs. variables. For example, higher NaN₃ concentrations may improve azidation but increase side reactions .
- Case Study : A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability by controlling residence time and mixing efficiency .
Q. What strategies resolve contradictions in reaction yields during synthesis of derivatives?
- Methodological Answer :
- Root-Cause Analysis :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted chloroacetamide or over-azidated products) .
- Kinetic Studies : Vary reaction time to identify rate-limiting steps (e.g., azide substitution vs. pyridine ring activation) .
- Case Study : In a related compound (AZD8931), low yields (2–5%) were attributed to inefficient condensation steps; optimizing coupling agents (e.g., EDC/HOBt) improved yields .
Q. How does the azido group influence thermal stability during storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of azido-acetamide vs. non-azido analogs. Azides typically degrade at 80–120°C .
- Stabilizers : Add physisorbed silica gel to containers to absorb trace moisture, delaying azide decomposition .
Q. What advanced analytical techniques assess purity in azido-acetamide derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
